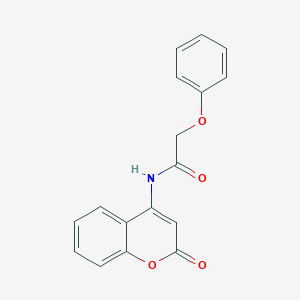![molecular formula C20H25N3O3 B252139 N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s as a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in the immune response to cancer. Since then, DMXAA has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, as well as its potential as a cancer therapy.
Mécanisme D'action
The exact mechanism of action of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the innate immune system. N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to induce the production of TNF-α and other cytokines, which in turn activate immune cells such as macrophages and natural killer cells. These immune cells then attack and destroy cancer cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the induction of TNF-α and other cytokines, the activation of immune cells such as macrophages and natural killer cells, and the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to increase the permeability of tumor blood vessels, allowing chemotherapy drugs to penetrate the tumor more effectively.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models of cancer. This makes it a valuable tool for studying the biology of cancer and testing new cancer therapies. However, N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has some limitations as a research tool. For example, it has a relatively short half-life in the body, which can make it difficult to achieve consistent and reproducible results. It also has some toxicity concerns, particularly at higher doses.
Orientations Futures
There are several future directions for research on N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide treatment. Finally, there is ongoing research into the combination of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide with other cancer therapies, such as checkpoint inhibitors and targeted therapies, to improve its efficacy and overcome resistance.
Méthodes De Synthèse
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 3-aminopropylpyridine to form N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide. The overall yield of this synthesis method is approximately 10%.
Applications De Recherche Scientifique
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including mice, rats, and rabbits. In these studies, N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
Propriétés
Formule moléculaire |
C20H25N3O3 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c1-14-5-8-18(11-15(14)2)26-13-19(24)21-9-4-10-22-20(25)17-7-6-16(3)23-12-17/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,21,24)(H,22,25) |
Clé InChI |
XMKIAEHJCXKTAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C)C |
Solubilité |
49.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)


![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)